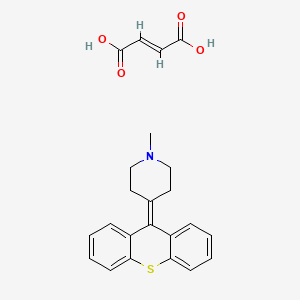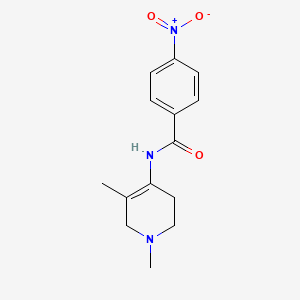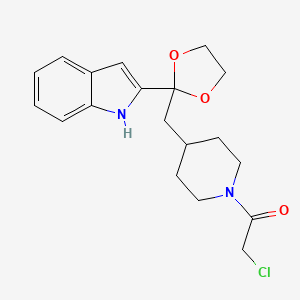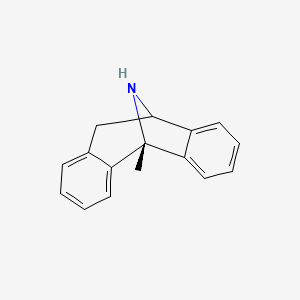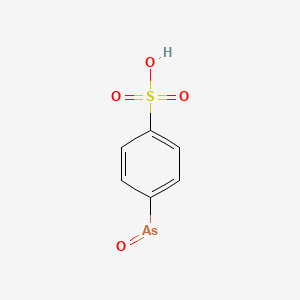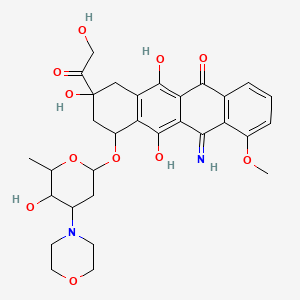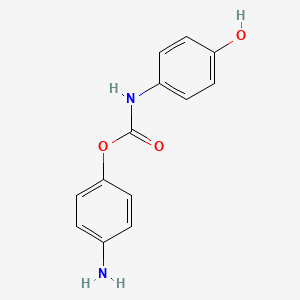
p-Aminophenyl p-hydroxycarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Aminophenyl p-hydroxycarbanilate: is an organic compound that features both an amino group and a hydroxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p-Aminophenyl p-hydroxycarbanilate can be achieved through several synthetic routes. One common method involves the reaction of p-aminophenol with p-hydroxycarbanilic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Aminophenyl p-hydroxycarbanilate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it valuable in enzymology studies .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in materials science and engineering .
Wirkmechanismus
The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the modulation of enzymatic activity or receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
p-Aminophenol: Shares the amino group but lacks the hydroxycarbanilate moiety.
p-Hydroxyaniline: Similar structure but different functional groups.
p-Nitrophenol: Contains a nitro group instead of an amino group.
Uniqueness: p-Aminophenyl p-hydroxycarbanilate is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Eigenschaften
CAS-Nummer |
6232-42-4 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
(4-aminophenyl) N-(4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17) |
InChI-Schlüssel |
VEJIFBFPDYXOTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


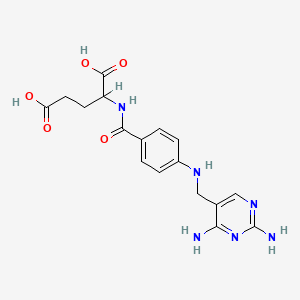
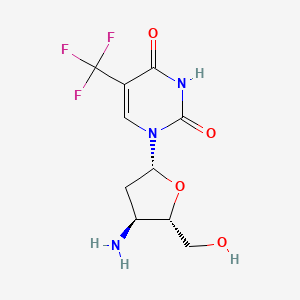
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
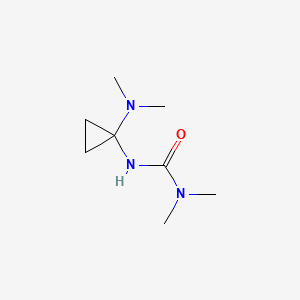
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
